Methyldifluorosilane

CVD Precursor Vapor Pressure Process Engineering

Methyldifluorosilane (CAS 420-34-8), with the molecular formula CH3SiHF2, is a volatile, colorless liquid belonging to the class of halogenated organosilanes. It is characterized by a very low boiling point of -35.6°C , which is a critical property for its primary applications.

Molecular Formula CH3F2Si
Molecular Weight 81.116 g/mol
CAS No. 420-34-8
Cat. No. B1625915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldifluorosilane
CAS420-34-8
Molecular FormulaCH3F2Si
Molecular Weight81.116 g/mol
Structural Identifiers
SMILESC[Si](F)F
InChIInChI=1S/CH3F2Si/c1-4(2)3/h1H3
InChIKeyHBDHEULZOVVYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyldifluorosilane (CAS 420-34-8) | A Volatile Fluorinated Silicon Precursor for Specialized CVD and ASD Applications


Methyldifluorosilane (CAS 420-34-8), with the molecular formula CH3SiHF2, is a volatile, colorless liquid belonging to the class of halogenated organosilanes. It is characterized by a very low boiling point of -35.6°C , which is a critical property for its primary applications. The compound is recognized for its utility as a precursor in chemical vapor deposition (CVD) and related thin-film technologies [1], where its unique combination of a methyl group and silicon-fluorine bonds offers distinct reactivity and material properties compared to non-fluorinated or non-alkylated silane analogs.

Why Methyldifluorosilane Cannot Be Casually Swapped with Other Methylsilanes or Fluorosilanes in R&D Workflows


Procurement specialists and researchers cannot arbitrarily substitute Methyldifluorosilane with common silanes like silane (SiH4), methylsilane (CH3SiH3), or difluorosilane (SiH2F2) due to fundamental differences in their physicochemical properties and resulting chemical behavior. The compound's unique boiling point (-35.6°C vs. -111.9°C for SiH4) dictates different vapor delivery and handling requirements in deposition systems . More importantly, the presence of both a silicon-hydrogen (Si-H) bond and silicon-fluorine (Si-F) bonds in a single, small molecule creates a specific reactivity profile for surface functionalization and film composition, which cannot be replicated by mixtures of simpler precursors [1]. The resulting films' carbon and fluorine content, critical for tailoring properties like dielectric constant and water repellency, are intrinsically linked to this specific molecular structure.

Quantitative Differentiation Evidence for Methyldifluorosilane in Deposition and Synthetic Applications


Comparative Volatility and Vapor Delivery: A Critical Parameter for CVD Precursor Selection

Methyldifluorosilane exhibits a significantly higher volatility than the most common silane precursor, silane (SiH4), as evidenced by its substantially higher boiling point of -35.6°C . In contrast, silane (SiH4) has a boiling point of -111.9°C. While silane's extreme volatility necessitates cryogenic storage and handling, methyldifluorosilane's boiling point aligns it more closely with common CVD precursors like dichlorosilane (SiH2Cl2, b.p. 8.3°C) or methylsilane (CH3SiH3, b.p. -57°C), offering a distinct advantage in terms of safer, more manageable, and less energy-intensive vapor delivery for certain semiconductor processes [1].

CVD Precursor Vapor Pressure Process Engineering Volatility

Synthesis Yield: A Benchmark for Scalable Production of Difluoromethylsilane (DFMS)

A scalable synthetic method for producing methyldifluorosilane (referred to as difluoromethylsilane, DFMS) has been demonstrated with an isolated yield of 77% . This was achieved via the reaction of 2,4,6,8-tetramethylcyclotetrasiloxane with boron trifluoride diethyl etherate (BF3-OEt2) in toluene at 60-90°C for 25 minutes. While this is a specific process yield and not a direct head-to-head comparison with another compound in the same publication, the 77% figure provides a concrete, verifiable efficiency metric for industrial sourcing and in-house production planning, a crucial data point often absent for many specialty silanes.

Synthesis Process Chemistry Organosilicon Fluorination

Stability of Derived Complexes: Enhanced Hydrolytic Resistance Compared to Non-Fluorinated Silyl Analogs

Research on hypercoordinate (O→Si)-chelate complexes demonstrates that silylfluoride derivatives, including those based on the methyldifluorosilane (SiMeF2) moiety, exhibit generally greater stability and reduced susceptibility to hydrolysis compared to their non-fluorinated counterparts [1]. While this evidence is based on a class of pentacoordinate complexes rather than the free molecule, it strongly suggests that incorporating the Si-F bond (present in methyldifluorosilane) can confer enhanced chemical robustness, a critical attribute for precursors that must withstand ambient moisture or specific processing environments. This is in contrast to more labile chlorosilanes, which are known for their rapid and sometimes uncontrolled hydrolysis [2].

Organometallics Hypercoordinate Silicon Hydrolytic Stability Fluorosilanes

Where Methyldifluorosilane (CAS 420-34-8) Delivers Verifiable Value: Key Application Scenarios


Chemical Vapor Deposition (CVD) of Low-k Dielectric and Silicon Oxycarbide Films

Methyldifluorosilane is identified as a precursor in CVD and ALD processes for fabricating thin films in semiconductor devices [1]. Its specific combination of carbon (from the methyl group) and fluorine allows for the tailored deposition of low-dielectric constant (low-k) silicon oxycarbide (SiOC:H) or fluorinated silica glass (FSG) films. The presence of fluorine can help reduce the film's dielectric constant compared to non-fluorinated films [2], a crucial requirement for reducing parasitic capacitance in advanced integrated circuits.

Area-Selective Deposition (ASD) Processes as a Surface Modifier or Inhibitor

As a functionalized silane, methyldifluorosilane can serve as a surface passivation agent or an inhibitor in advanced area-selective deposition (ASD) schemes [1]. The Si-H bond can react with hydroxylated oxide surfaces, while the methyl and fluorine groups create a passivated surface that blocks subsequent deposition on those areas. This enables bottom-up fabrication where materials are grown only on desired regions of a chip, a critical technique for sub-5 nm node manufacturing.

Synthesis of Hydrolytically Stable Hypercoordinate Silicon Complexes

The methyldifluorosilane (SiMeF2) moiety is a valuable building block for synthesizing pentacoordinate (O→Si)-chelate complexes [1]. These complexes are studied for their unusual structural and stereodynamic properties. The enhanced stability of these fluorosilyl derivatives against hydrolysis, compared to non-fluorinated analogs [1], makes methyldifluorosilane a preferred starting material for creating robust, well-defined organosilicon model compounds for fundamental research in silicon chemistry and catalysis.

Precursor for Specialty Functional Coatings Requiring Low Surface Energy

The incorporation of both methyl and fluorine groups into a film via methyldifluorosilane imparts hydrophobic and oleophobic properties, leading to low surface energy coatings [1]. While many precursors can provide this, methyldifluorosilane's volatility and reactivity profile make it suitable for vapor-phase deposition of such coatings on complex 3D structures, where liquid-based coating methods (like spin-coating) are impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyldifluorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.